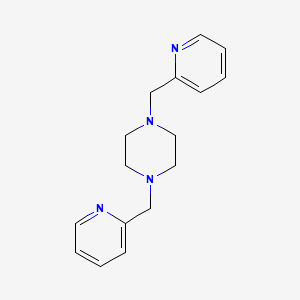

1,4-Bis-pyridin-2-ylmethyl-piperazine

Vue d'ensemble

Description

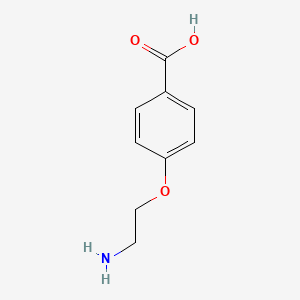

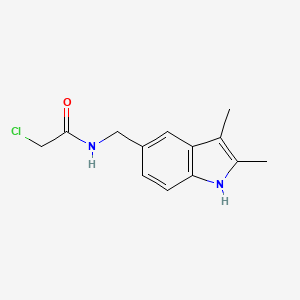

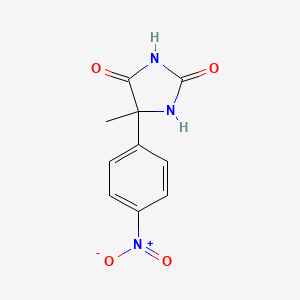

“1,4-Bis-pyridin-2-ylmethyl-piperazine” is a chemical compound with the molecular formula C16H20N4 . It is a type of piperazine derivative .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1,4-Bis-pyridin-2-ylmethyl-piperazine”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Molecular Structure Analysis

The molecular structure of “1,4-Bis-pyridin-2-ylmethyl-piperazine” has been analyzed in several studies . The piperazine ring adopts a chair conformation, with the mean planes of the two equatorial pyridine rings parallel to each other .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis-pyridin-2-ylmethyl-piperazine” include a melting point of 180 °C . Other properties such as density and boiling point are predicted to be 1.158 g/cm3 and 421.3 °C, respectively .

Applications De Recherche Scientifique

Application in Chemical Crystallography

Specific Scientific Field

Chemical Crystallography

Summary of the Application

N,N′-Disubstituted Piperazines, including “1,4-Bis-pyridin-2-ylmethyl-piperazine”, have been synthesized and their crystal structures have been studied .

Methods of Application or Experimental Procedures

The products were synthesized via reductive amination of piperazine or N-diphenylmethylpiperazine and were characterized by NMR and X-ray crystallography .

Results or Outcomes

The comparison of the structures showed significant sp2 character for the piperazine nitrogen atoms . Each structure showed multiple intermolecular non-bonding interactions .

Application in Anti-tubercular Agents

Specific Scientific Field

Pharmacology

Summary of the Application

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application or Experimental Procedures

The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

Results or Outcomes

Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM and one compound showed an IC90 of 40.32 μM .

Application in Crystallography

Specific Scientific Field

Crystallography

Summary of the Application

A new crystalline framework was formed from 1,4-bis(4-pyridylmethyl)piperazine and Cd(NO3)2. This resulted in an infinite ladder-type complex containing T-shaped building blocks .

Methods of Application or Experimental Procedures

The coordination of a pyridine-based bridging ligand, 4-bpmp, with cadmium nitrate resulted in the formation of the complex. The composition and crystal structure of the complex were determined using IR spectra, elemental analysis, and X-ray single-crystal diffraction .

Results or Outcomes

The complex demonstrated the ability of bipyridyl coordination polymer to lead to a novel metal complex with an impressive structural motif .

Application in Biomedical Applications

Specific Scientific Field

Biomedical Applications

Summary of the Application

N,N′-Disubstituted piperazines, including “1,4-Bis-pyridin-2-ylmethyl-piperazine”, have found application as ligands in metal complexes and form the basis of various natural products that exhibit favorable pharmacological properties .

Methods of Application or Experimental Procedures

Piperazine is conveniently substituted at the N and N′ positions via reductive amination and nucleophilic substitution reactions .

Results or Outcomes

Synthetic piperazines are important in biomedical applications as ion channel and anticancer agents . The substitutional flexibility of piperazines also makes them tunable ligands .

Propriétés

IUPAC Name |

1,4-bis(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-3-7-17-15(5-1)13-19-9-11-20(12-10-19)14-16-6-2-4-8-18-16/h1-8H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEDFHASFRIIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389912 | |

| Record name | 1,4-Bis-pyridin-2-ylmethyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis-pyridin-2-ylmethyl-piperazine | |

CAS RN |

6584-58-3 | |

| Record name | 1,4-Bis-pyridin-2-ylmethyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)